2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-29-18-8-4-3-7-17(18)22-12-14-23(15-13-22)20(25)10-11-24-21(26)16-6-2-5-9-19(16)30(24,27)28/h2-9H,10-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLKMYGMJGFIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are the most studied GPKRs associated with numerous neurodegenerative and psychiatric conditions. They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Mode of Action
The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM. The in silico docking and molecular dynamics simulations, along with binding data, suggest that the compound interacts with the alpha1-adrenergic receptors, leading to changes in the receptor’s activity.
Biochemical Pathways
Given its interaction with alpha1-adrenergic receptors, it is likely to influence pathways related to the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico methods. The results highlight six compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists.
Biological Activity
The compound 2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide , with the molecular formula and CAS number 1192279-74-5, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of the compound features a benzo[d]isothiazole core linked to a piperazine moiety substituted with a 2-methoxyphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O5S |
| Molecular Weight | 423.49 g/mol |
| CAS Number | 1192279-74-5 |
| IUPAC Name | This compound |
Pharmacological Activity
Research into the biological activity of this compound has identified several key areas of interest:
Antimicrobial Activity
Studies have reported that derivatives of isothiazole compounds exhibit significant antimicrobial properties. For instance, a related study found that compounds with similar structures demonstrated inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific compound's activity was evaluated using the MTT assay, showing effective inhibition at concentrations as low as .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. It has been noted that piperazine derivatives often exhibit cytotoxic effects against cancer cell lines. A related study highlighted that modifications in the piperazine ring can enhance cytotoxicity against specific cancer types . Further exploration into the compound's mechanism of action revealed its ability to induce apoptosis in cancer cells through modulation of key signaling pathways.
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may interact with neurotransmitter receptors. Piperazine derivatives are known to affect serotonin and dopamine receptors, potentially offering therapeutic effects in treating psychiatric disorders . The modulation of these receptors could lead to alterations in neurotransmitter release and receptor signaling pathways.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets:
- Receptor Binding : The compound may act as an antagonist or agonist at serotonin receptors, influencing mood and anxiety levels.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases .
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Antibacterial Screening : A study on benzo[4,5]isothiazolo compounds indicated significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus, suggesting that structural modifications could enhance efficacy .
- Cytotoxicity Assays : Research involving piperazine derivatives showed varying degrees of cytotoxicity across different cancer cell lines, underscoring the importance of structural features in determining biological activity .
Scientific Research Applications
Antipsychotic and Antidepressant Activity
Research indicates that compounds similar to this structure may exhibit antipsychotic properties. The piperazine ring is known for its role in various antipsychotic drugs, such as ziprasidone, which is chemically related to benzisothiazole derivatives. Studies have shown that such compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in managing schizophrenia and depression .
Potential Antiarrhythmic Properties
Another area of interest is the potential antiarrhythmic effects of this compound class. Similar structures have been investigated for their ability to stabilize cardiac rhythms and prevent arrhythmias. The modification of the piperazine ring with various substituents has been linked to enhanced pharmacological profiles in preclinical studies .
Synthesis and Characterization
The synthesis of this compound involves several steps that typically include:
- Formation of the Piperazine Derivative : This step often involves reacting 2-methoxyphenyl derivatives with appropriate piperazine precursors.
- Cyclization to Form Benzisothiazole : The introduction of the isothiazole moiety is crucial for imparting biological activity.
- Final Modifications : Additional functional groups may be introduced to enhance solubility and bioavailability.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antipsychotic Activity
A study published in a peer-reviewed journal evaluated the antipsychotic effects of similar benzisothiazole derivatives in animal models. The results indicated significant reductions in hyperactivity and improvements in social interaction, suggesting efficacy in treating symptoms associated with schizophrenia .
Case Study 2: Cardiovascular Effects
Another investigation focused on the cardiovascular effects of piperazine derivatives. The study reported that specific modifications led to improved cardiac function in models of induced arrhythmia, highlighting the potential for developing new antiarrhythmic agents based on this scaffold .
Comparison with Similar Compounds
Key Differences :
- The 4-methoxy group enhances electron-donating effects compared to the target compound’s 2-methoxy substituent. This positional isomerism may alter receptor binding or metabolic stability.
- Higher molecular weight (429.49 vs. ~425 g/mol for the target compound, estimated) due to the additional methoxy oxygen.
2-(3-(4-Ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-Dioxide Hydrochloride (CAS 1177849-74-9)
Key Differences :
- Replacement of the methoxyphenyl group with an ethyl group simplifies the structure, reducing steric hindrance and molecular weight (387.9 vs. ~425 g/mol for the target compound).
- The hydrochloride salt enhances polarity, likely improving bioavailability compared to non-salt forms.
2-(3-(4-Phenylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-Dioxide
- Inferred Properties :
- Molecular Formula : ~C₂₀H₂₁N₃O₃S (estimated).
- Molecular Weight : ~395–400 g/mol (estimated).
Key Differences :
Data Table: Comparative Physicochemical Properties
Research Implications
- Salt vs. Neutral Form : The hydrochloride analog’s improved solubility highlights the importance of salt formation in optimizing drug-like properties.
- SAR Trends : Higher molecular weight and polar groups (e.g., methoxy) correlate with increased density and boiling points, as seen in the 4-methoxy analog .
Preparation Methods
Propargyl Intermediate Oxidation
An alternative route involves alkylation with propargyl bromide followed by oxidation to the ketone:
Advantage : Propargyl bromide is more reactive than 3-bromopropiophenone, enabling milder conditions.
Reductive Amination
For substrates lacking a leaving group, reductive amination between the ketone and piperazine using NaBHCN in methanol has been explored. However, this method yields <50% due to competing imine formation.
Critical Analysis of Reaction Parameters
Solvent Effects
Purification Strategies
-
Recrystallization : Ethanol/water (1:1) yields high-purity crystals.
-
Column Chromatography : Silica gel with chloroform/methanol (9:1) resolves intermediates.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Cost-Efficiency
Q & A
Q. How can researchers determine the purity and structural integrity of this compound during synthesis?
Methodological Answer:
- Use 1H/13C NMR to confirm the presence of key functional groups (e.g., piperazine ring protons at δ 2.5–3.5 ppm, methoxy singlet at δ ~3.8 ppm) and the benzo[d]isothiazole backbone.
- Perform high-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- Elemental analysis (C, H, N) should align with calculated percentages (±0.4%) to confirm purity .
Q. What are the key synthetic steps for preparing this compound?
Methodological Answer:
- Step 1 : Coupling of 2-methoxyphenylpiperazine with a ketone-containing precursor via nucleophilic acyl substitution (e.g., using EDCI/HOBt in DMF).
- Step 2 : Introduction of the benzo[d]isothiazole-1,1-dioxide moiety through sulfonylation or oxidation reactions under anhydrous conditions.
- Step 3 : Purification via flash chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol .
Q. Which preliminary biological assays are recommended for initial pharmacological screening?
Methodological Answer:
- Conduct receptor binding assays targeting serotonin (5-HT1A/2A) or dopamine receptors due to the piperazine moiety’s affinity for CNS targets.
- Use radioligand displacement assays (e.g., [3H]-WAY-100635 for 5-HT1A) to measure IC50 values.
- Validate activity in in vitro functional assays (e.g., cAMP modulation for GPCR targets) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Methodological Answer:
- Synthesize analogs with modifications to the piperazine substituents (e.g., 4-fluorophenyl vs. 2-methoxyphenyl) and benzo[d]isothiazole chain length (e.g., propyl vs. pentyl).
- Compare binding affinities (Ki) and functional potency (EC50) across analogs.
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors .
Q. What strategies resolve contradictions in solubility data across different experimental conditions?
Methodological Answer:
- Perform pH-solubility profiling (e.g., buffered solutions from pH 1.2 to 7.4) to identify ionizable groups.
- Use co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) to enhance aqueous solubility.
- Validate results with dynamic light scattering (DLS) to detect aggregation .
Q. How to determine the compound’s binding kinetics to neuronal receptors with high precision?
Methodological Answer:
Q. What experimental designs address stability issues in long-term storage?
Methodological Answer:
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring of degradation products (e.g., sulfoxide formation).
- Use lyophilization for hygroscopic samples and store under argon in amber vials.
- Analyze degradation pathways via LC-MS/MS to identify hydrolytic or oxidative byproducts .
Q. Which computational methods predict metabolic liabilities of this compound?
Methodological Answer:
- Use CYP450 metabolism prediction software (e.g., StarDrop, MetaSite) to identify vulnerable sites (e.g., piperazine N-oxidation).
- Validate with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS metabolite profiling .
Q. How to resolve discrepancies in spectroscopic data between synthetic batches?
Methodological Answer:
Q. What methodologies improve synthetic yield while minimizing side reactions?
Methodological Answer:
- Optimize reaction stoichiometry using DoE (Design of Experiments) for critical steps (e.g., molar ratios of piperazine to ketone precursor).
- Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DCM vs. THF) to suppress byproducts like over-alkylation.
- Monitor reactions in real-time with in situ FTIR to track intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
